N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
Description
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and an oxazinan ring
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,14H,2-3,8-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUKRTPRCHAYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazinan ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the formation of the oxalamide linkage. Common reagents used in these reactions include fluorophenyl sulfonyl chloride, oxazinan derivatives, and oxalyl chloride. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exhibits promising anticancer activity. In vitro evaluations against various human cancer cell lines have shown significant cytotoxicity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 | 10.5 | Induction of G2/M phase arrest |
| MCF-7 | 15.2 | Inhibition of tubulin polymerization |
The compound primarily affects microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.
Case Studies
A notable study published in a peer-reviewed journal synthesized a series of oxazinonaphthalene derivatives similar to this compound and evaluated their anticancer properties. The most effective derivatives exhibited IC50 values ranging from 4.47 to 52.8 μM against resistant cancer cell lines, emphasizing the importance of structural modifications for enhancing biological efficacy.
Potential Applications
Given its biological properties, N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has potential applications in:
- Cancer Therapeutics : As a lead compound for developing new anticancer drugs.
- Drug Design : Its structure can serve as a scaffold for synthesizing related compounds with improved efficacy.
- Biological Research : Useful in studying microtubule dynamics and cancer cell biology.
Mechanism of Action
The mechanism of action of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group but differs in the presence of a thiazol ring instead of an oxazinan ring.
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: This compound also contains a fluorophenyl group but has a more complex structure with multiple functional groups.
Uniqueness
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is unique due to its combination of a fluorophenyl group, a sulfonyl group, and an oxazinan ring This combination imparts specific chemical and biological properties that are not found in similar compounds
Biological Activity
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorobenzenesulfonyl group , an oxazinan ring , and an ethanediamide backbone . Its molecular formula is with a molecular weight of 433.48 g/mol. The presence of the fluorinated sulfonyl group may enhance its reactivity and selectivity towards biological targets.
The biological activity of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is believed to involve interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain proteins involved in cellular signaling pathways, although detailed mechanisms remain under investigation.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Initial screenings have shown that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, suggesting potential efficacy against bacterial infections.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
- Cytotoxicity : Studies on cancer cell lines have demonstrated that certain analogs can induce apoptosis, making them candidates for further development as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial properties of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide against various bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Cytotoxicity Assessment : In a study involving several cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 15 to 25 µM, demonstrating promising cytotoxic effects that warrant further exploration in vivo.
Q & A
What are the optimized synthetic routes for N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide, and how do reaction conditions impact yield and purity?
Answer:
The synthesis involves multi-step organic reactions, including sulfonation of the oxazinan ring and subsequent coupling with propylethanediamide. Key steps include:
- Sulfonation: Introducing the 4-fluorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
- Oxazinan Ring Formation: Cyclization of precursor amines with carbonyl compounds, optimized at 60–80°C for 12–24 hours .
- Coupling Reactions: Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt), with yields sensitive to stoichiometric ratios (1:1.2 molar ratio recommended) .
Critical Factors:
- Temperature Control: Excess heat (>90°C) degrades the sulfonyl group, reducing purity.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to avoid hydrolysis .
How can structural discrepancies in NMR data for this compound be resolved, particularly regarding stereochemistry of the oxazinan ring?
Answer:
Discrepancies often arise from the oxazinan ring’s conformational flexibility and sulfonyl group orientation. Methodological approaches include:
- 2D NMR (NOESY/ROESY): To identify spatial proximity between the oxazinan methyl group and fluorophenyl protons, confirming chair vs. boat conformations .
- X-ray Crystallography: Definitive resolution of stereochemistry, as demonstrated for analogous sulfonamide-oxazinan hybrids .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers, cross-validated with experimental NMR shifts .
Example Data Conflict:
A 2023 study reported conflicting NMR shifts (δ 3.8–4.2 ppm) for the oxazinan methylene group, resolved via crystallography showing axial-equatorial isomerism .
What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor, given its structural similarity to sulfonamide-based pharmacophores?
Answer:
Leverage its sulfonyl and oxazinan motifs, common in kinase inhibitors (e.g., VEGFR2, EGFR):
- Enzyme Inhibition Assays:
- Cellular Assays:
- Anti-Proliferative Activity: MTT assays on cancer cell lines (e.g., HeLa, A549), comparing to controls like Erlotinib .
Data Interpretation:
Contradictory results (e.g., high IC but low cellular efficacy) may indicate poor membrane permeability, addressed via logP optimization (target 2–3) .
How can researchers address low aqueous solubility of this compound in pharmacokinetic studies?
Answer:
Strategies include:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the propylethanediamide moiety, reversible at physiological pH .
- Nanoformulation: Encapsulation in PLGA nanoparticles (100–200 nm) improves bioavailability, as shown for similar sulfonamides (30% increase in AUC) .
- Co-Solvent Systems: Use PEG-400/water (30:70 v/v) for in vitro assays, maintaining >90% solubility at 25°C .
Validation:
HPLC-UV quantification in simulated gastric fluid (pH 1.2) and plasma stability tests .
What computational tools are suitable for predicting off-target interactions of this compound?
Answer:
- Molecular Docking (AutoDock Vina): Screen against the PDB database (e.g., COX-2, carbonic anhydrase) to identify unintended sulfonamide-binding targets .
- Pharmacophore Modeling (Schrödinger Phase): Map electrostatic and hydrophobic features to assess overlap with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET Prediction (SwissADME): Estimate permeability (BBB score), cytochrome P450 inhibition, and Ames test outcomes .
Case Study:
A 2024 study found 75% concordance between predicted and experimental hERG blocking for sulfonamide analogs, validating these tools .
How should researchers resolve contradictions in reported biological activity between in vitro and in vivo models?
Answer:
Common issues include metabolic instability or off-target effects. Solutions:
- Metabolite Profiling (LC-MS/MS): Identify major metabolites (e.g., sulfonyl group hydrolysis) in liver microsomes .
- Tissue Distribution Studies: Radiolabel the compound (e.g., -tagged) to track accumulation in target organs .
- Mechanistic Studies: Use CRISPR-edited cell lines to confirm target engagement vs. bystander effects .
Example:
A 2023 study attributed in vivo inefficacy to rapid glucuronidation of the oxazinan methyl group, resolved via fluorination to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
